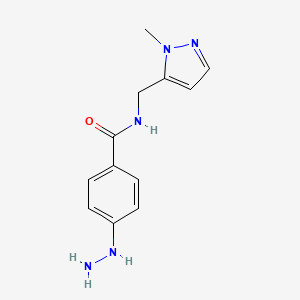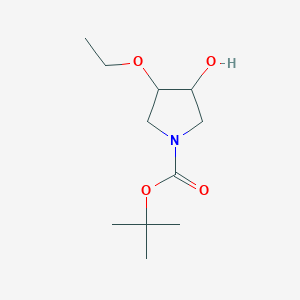
3-Azidomethyl-2-fluoro-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azidomethyl-2-fluoro-benzonitrile is an organic compound with the molecular formula C8H5FN3 It is characterized by the presence of an azidomethyl group (-CH2N3) and a fluoro substituent on a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds as follows:
2-Fluorobenzonitrile+Sodium Azide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Azidomethyl-2-fluoro-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
3-Azidomethyl-2-fluoro-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azidomethyl-2-fluoro-benzonitrile involves its reactivity due to the presence of the azido group and the fluoro substituent. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The fluoro substituent can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Azidomethyl-benzonitrile: Lacks the fluoro substituent, leading to different reactivity and properties.
2-Fluoro-benzonitrile: Lacks the azidomethyl group, resulting in different chemical behavior.
3-Azidomethyl-4-fluoro-benzonitrile: Similar structure but with the fluoro substituent at a different position.
Uniqueness
3-Azidomethyl-2-fluoro-benzonitrile is unique due to the combination of the azidomethyl group and the fluoro substituent on the benzonitrile ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5FN4 |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
3-(azidomethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C8H5FN4/c9-8-6(4-10)2-1-3-7(8)5-12-13-11/h1-3H,5H2 |
InChI Key |
BHHIJLJJTWUQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14794680.png)
![[1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B14794691.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794698.png)


![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)

![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)

![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)
